Fagaridine
Overview
Description
Fagaridine is a benzophenanthridine alkaloid found in various species of the genus Zanthoxylum, such as Zanthoxylum zanthoxyloides . It is known for its potential therapeutic properties, including antitumor and antimicrobial activities . The molecular formula of this compound is C20H16NO4, and it has a molecular weight of 334.3 g/mol .
Preparation Methods
Fagaridine can be synthesized through several methods. One common synthetic route involves the aryl-aryl coupling reaction of bromo amides protected by an isopropyl group with palladium, followed by reduction with lithium aluminum hydride (LiAlH4) and treatment with concentrated hydrochloric acid (HCl). Another method includes the biomimetic introduction of an oxy functionality at the C10 position in the benzo[c]phenanthridine skeleton
Chemical Reactions Analysis
Fagaridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: Substitution reactions can introduce additional functional groups, such as hydroxyl groups, to the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include quinone derivatives, dihydrothis compound, and hydroxylated this compound .
Scientific Research Applications
Fagaridine has several scientific research applications:
Mechanism of Action
The mechanism of action of fagaridine involves its interaction with molecular targets and pathways. This compound has been shown to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. The exact molecular targets and pathways involved in its antitumor and antimicrobial activities are still under investigation .
Comparison with Similar Compounds
Fagaridine is similar to other benzophenanthridine alkaloids, such as fagaronine and chelerythrine . it is unique due to its specific molecular structure and the presence of a methylenedioxy group . This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Similar compounds include:
Fagaronine: Another benzophenanthridine alkaloid with antitumor properties.
Chelerythrine: Known for its antimicrobial and anticancer activities.
Sanguinarine: Exhibits antimicrobial and anti-inflammatory properties.
This compound’s unique structure and biological activities make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-methoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-21-9-15-12(5-6-16(23-2)20(15)22)13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21/h3-9H,10H2,1-2H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIYYHIBVZXDI-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC(=C(C3=C1)O)OC)C=CC4=CC5=C(C=C42)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66804-20-4, 149998-48-1 | |
Record name | O-Demethylchelerythrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066804204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isofagaridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149998481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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